1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one
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Overview
Description
1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one is an organic compound characterized by the presence of a dichlorinated phenyl ring substituted with a diethylamino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one typically involves the chlorination of a phenyl ring followed by the introduction of a diethylamino group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxyl group instead of a diethylamino group.
1-[4-(Dimethylamino)phenyl]ethanone: Contains a dimethylamino group instead of a diethylamino group.
Uniqueness
1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one is unique due to the presence of both dichloro and diethylamino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
82165-04-6 |
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Molecular Formula |
C12H15Cl2NO |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
1-[3,5-dichloro-4-(diethylamino)phenyl]ethanone |
InChI |
InChI=1S/C12H15Cl2NO/c1-4-15(5-2)12-10(13)6-9(8(3)16)7-11(12)14/h6-7H,4-5H2,1-3H3 |
InChI Key |
CZDHFCFVNPUMAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1Cl)C(=O)C)Cl |
Origin of Product |
United States |
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